Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene
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Overview
Description
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene is a polycyclic aromatic hydrocarbon (PAH) that has been studied for its potential applications in various scientific research fields. It is a highly aromatic compound with a large number of fused aromatic rings, making it an attractive target for synthesis and investigation. The synthesis of tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene is challenging due to its complex structure, but has been achieved through several different methods.
Scientific Research Applications
Fluorescence Properties and Solvent Polarity
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene has been studied for its fluorescence properties. Research indicates that the emission intensities of certain polycyclic aromatic hydrocarbons, including tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene, depend on solvent polarity. This finding is crucial in the application of fluorescence spectroscopy and the development of solvent polarity probes (Waris et al., 1989).
Molecular Structure Analysis
The molecular and crystal structure of tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene has been examined using X-ray diffraction. This compound exhibits significant distortion from a planar structure due to steric repulsion, a characteristic important in the field of organic chemistry and materials science (Oonishi et al., 1992).
Synthesis and Mobility in Electronic Applications
In electronic applications, the synthesis and investigation of derivatives of tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene for hole mobility have been reported. This research is significant in the development of field-effect transistors and other electronic devices (Alameddine et al., 2015).
Pyrolysis Product Identification
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene has been identified as a product of the supercritical pyrolysis of fuels like toluene and Fischer-Tropsch synthetic jet fuel. This finding is relevant in the study of combustion and pyrolysis processes (McClaine et al., 2007).
properties
IUPAC Name |
decacyclo[16.16.2.12,6.119,23.011,35.012,17.028,36.029,34.010,38.027,37]octatriaconta-1(34),2,4,6(38),7,9,11(35),12,14,16,18(36),19,21,23(37),24,26,28,30,32-nonadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H20/c1-2-14-24-23(13-1)33-27-17-5-9-21-10-7-19-29(31(21)27)35-25-15-3-4-16-26(25)36-30-20-8-12-22-11-6-18-28(32(22)30)34(24)38(36)37(33)35/h1-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPCSERRBCRIJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C=CC=CC5=C6C4=C2C7=CC=CC8=C7C6=CC=C8)C9=CC=CC1=C9C3=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940163 |
Source
|
Record name | Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene | |
CAS RN |
187-96-2 |
Source
|
Record name | Tribenzo(de,h,kl)naphtho(1,2,3,4-rst)tetraphene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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